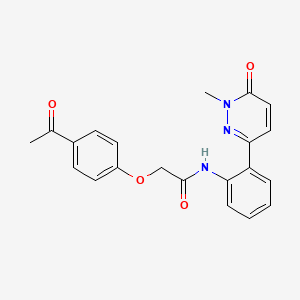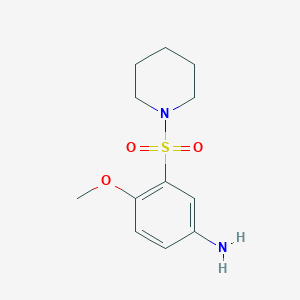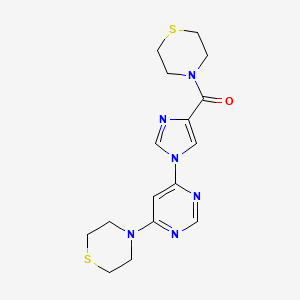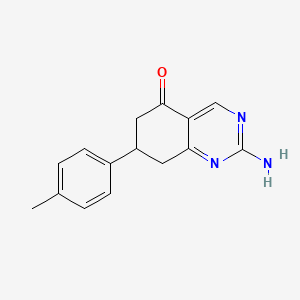
2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, nucleophilic substitutions, and the use of specific catalysts to achieve desired structures. For instance, compounds with similar structures have been synthesized through reactions involving various aldehydes and hydrazino derivatives, indicating the possibility of employing similar methods for the target compound (Thomas, Geetha, & Murugan, 2009).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, provides insights into the arrangement of atoms within a compound. Research on analogous structures has utilized techniques such as FT-IR, NMR, and X-ray diffraction to characterize compounds, which could be applicable for understanding the detailed structure of our target molecule (Gopi & Dhanaraju, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of acetamide derivatives can vary widely depending on their specific functional groups. Studies on similar molecules have explored their antimicrobial, antioxidant, and anti-inflammatory activities, suggesting that the target compound may also possess interesting biological properties (Sharma et al., 2018).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for its application in various fields. The crystal structure and solubility of related acetamide derivatives have been studied, providing a framework for predicting the physical characteristics of our compound of interest (Ahmad et al., 2012).
Chemical Properties Analysis
Chemical properties, such as reactivity towards other chemicals, stability under different conditions, and the ability to undergo specific reactions, are essential for the practical use of a compound. Investigations into related compounds have examined their stability, reactivity, and potential as precursors for further chemical transformations (Jian-wei, 2009).
科学的研究の応用
Biological Effects and Mechanisms
Acetamide and Derivatives : Acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, have commercial importance due to their varied biological effects. The biological responses to these chemicals vary, reflecting their material biology and usage. Environmental toxicology data has expanded, highlighting the importance of understanding the biological consequences of exposure to these compounds Kennedy, 2001.
Pyridazinone Compounds as Selective Inhibitors : Pyridazinone compounds have shown potential as selective inhibitors in various models, suggesting their applicability in therapeutic treatments for conditions like inflammation and pain associated with arthritis Asif, 2016.
Potential Therapeutic Applications
Antioxidant and Advanced Oxidation Processes : The degradation of certain compounds through advanced oxidation processes (AOPs) has been explored, with research focusing on the by-products and biotoxicity of these processes. This highlights the potential for therapeutic applications in environmental health and safety Qutob et al., 2022.
Nootropic Drugs and Derivatives : Piracetam and its derivatives have been utilized for their nootropic effects, improving learning, memory, brain metabolism, and cognitive abilities. This underscores the therapeutic possibilities of certain acetamide derivatives in treating CNS disorders Dhama et al., 2021.
Role in Clinical Practice : N-acetylcysteine (NAC) has been explored for its antioxidant properties and as a precursor to glutathione, suggesting its utility in clinical practices for conditions like cystic fibrosis, highlighting the therapeutic relevance of acetamide derivatives Guerini et al., 2022.
特性
IUPAC Name |
2-(4-acetylphenoxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)28-13-20(26)22-18-6-4-3-5-17(18)19-11-12-21(27)24(2)23-19/h3-12H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNPHDZGXRYUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2486927.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol](/img/structure/B2486930.png)
![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)
![2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2486934.png)



![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)
![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)